

4-Fluorobenzaldehyde-2,3,5,6-D4 physical properties

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Compound of Interest

Compound Name: 4-Fluorobenzaldehyde-2,3,5,6-D4

Cat. No.: B1443012

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An In-depth Technical Guide to the Physical Properties of **4-Fluorobenzaldehyde-2,3,5,6-D4**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Fluorobenzaldehyde-2,3,5,6-D4**, a deuterated analog of 4-Fluorobenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who are interested in the application of isotopically labeled compounds. The inclusion of deuterium in place of hydrogen atoms can significantly influence the pharmacokinetic and metabolic profiles of drug candidates, a phenomenon primarily attributed to the kinetic isotope effect.

Core Physical and Chemical Properties

Quantitative data for the physical properties of **4-Fluorobenzaldehyde-2,3,5,6-D4** are not readily available in the literature. However, it is a well-established principle in chemistry that the physical properties of isotopically labeled compounds are very similar to their non-deuterated counterparts. Therefore, the data for 4-Fluorobenzaldehyde (CAS No. 459-57-4) are presented here as a close approximation.

Table 1: Physical and Chemical Properties of **4-Fluorobenzaldehyde-2,3,5,6-D4** and its Non-Deuterated Analog

Property	4-Fluorobenzaldehyde-2,3,5,6-D4	4-Fluorobenzaldehyde
CAS Number	93111-25-2	459-57-4
Molecular Formula	C ₇ H ₄ D ₄ FO	C ₇ H ₅ FO
Molecular Weight	128.14 g/mol [1]	124.11 g/mol [2][3]
Appearance	-	Colorless to light yellow liquid[3]
Melting Point	-	-10 °C[2][3][4][5][6]
Boiling Point	-	181 °C at 758 mmHg[2][3][5]
Density	-	1.157 g/mL at 25 °C[2][4][5]
Refractive Index	-	n ₂₀ /D 1.521[2][5]
Solubility	-	Soluble in Chloroform, Methanol[5]
Flash Point	-	56 °C (closed cup)[2][6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **4-Fluorobenzaldehyde-2,3,5,6-D4** are not explicitly published. However, standard analytical techniques would be employed following its synthesis and purification.

Synthesis of **4-Fluorobenzaldehyde-2,3,5,6-D4**: A General Approach

The synthesis of **4-Fluorobenzaldehyde-2,3,5,6-D4** typically involves a multi-step process starting from a deuterated precursor to ensure specific isotopic labeling. A common strategy is to build the molecule from a pre-deuterated aromatic ring rather than attempting direct deuteration of 4-fluorobenzaldehyde.[1]

One plausible synthetic pathway begins with a readily available, heavily deuterated starting material such as benzene-d₆. [1] The synthesis could then proceed through the formation of a

deuterated fluorobenzene intermediate, followed by a formylation reaction to introduce the aldehyde group.^[1]

An alternative and logical synthetic route involves the preparation of 4-chlorobenzaldehyde-2,3,5,6-d₄ as an intermediate.^[1] This intermediate can be synthesized from a deuterated chlorobenzene precursor. The aldehyde group is introduced via a formylation reaction, such as the Gattermann-Koch or Vilsmeier-Haack reaction.^[1] The final step to introduce the fluorine atom at the C-4 position is typically achieved through a halogen-exchange (Halex) reaction, where the chlorine atom is substituted with fluorine.^[1]

Characterization and Purity Assessment

Following synthesis, the identity and purity of **4-Fluorobenzaldehyde-2,3,5,6-D₄** would be confirmed using a combination of standard analytical techniques:

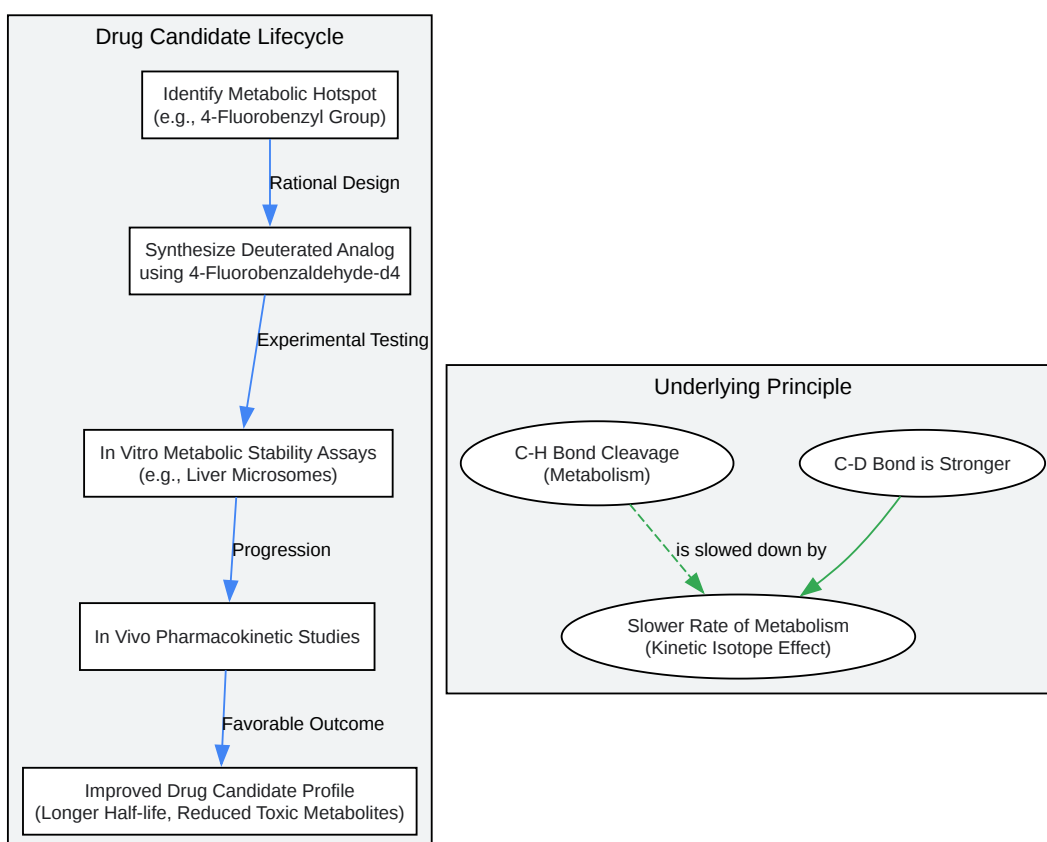
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons at the 2, 3, 5, and 6 positions of the aromatic ring. ¹³C NMR spectroscopy would show characteristic C-D coupling for the carbon atoms bonded to deuterium.^[1]
- Mass Spectrometry (MS): The molecular weight of the deuterated compound would be confirmed by mass spectrometry, showing a higher mass corresponding to the incorporation of four deuterium atoms.
- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques would be used to assess the purity of the final product.

Signaling Pathways and Applications in Drug Development

Deuterated compounds like **4-Fluorobenzaldehyde-2,3,5,6-D₄** are of significant interest in drug development due to the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This can result in improved metabolic stability and a more favorable pharmacokinetic profile for a drug candidate.^[1]

If a drug molecule contains a 4-fluorobenzyl group that is a primary site of metabolic oxidation, using **4-Fluorobenzaldehyde-2,3,5,6-D4** as a precursor in its synthesis could lead to a new chemical entity with enhanced metabolic stability.[1]

Conceptual Workflow for Utilizing Deuterated Compounds in Drug Discovery



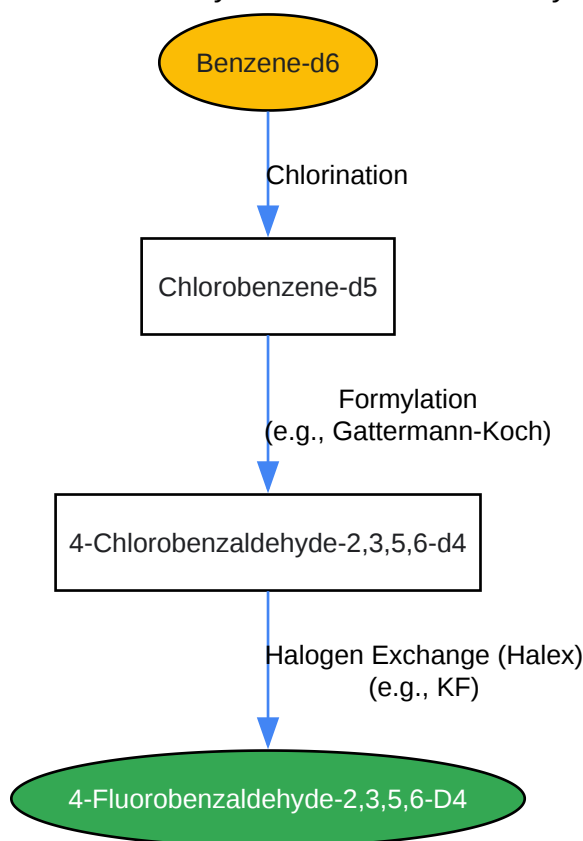
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Figure 1: A conceptual workflow illustrating the use of deuterated compounds like **4-Fluorobenzaldehyde-2,3,5,6-D4** in the drug discovery process to improve the metabolic stability of a drug candidate.

Synthetic Pathway Overview

The following diagram illustrates a logical synthetic pathway for the preparation of **4-Fluorobenzaldehyde-2,3,5,6-D4**, starting from benzene-d6 and proceeding through key intermediates.

Plausible Synthetic Pathway for 4-Fluorobenzaldehyde-2,3,5,6-D4



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Figure 2: A simplified diagram showing a plausible synthetic route for **4-Fluorobenzaldehyde-2,3,5,6-D4**.

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